5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

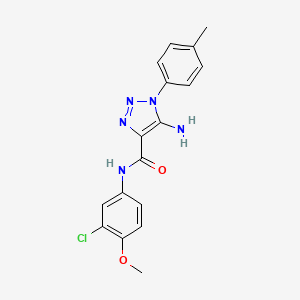

5-Amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative featuring:

- A 1-(4-methylphenyl) substituent at the triazole 1-position, enhancing lipophilicity.

- A 5-amino group at the triazole 5-position, enabling hydrogen bonding and improving solubility.

- A carboxamide group at the 4-position, linked to a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy groups modulate electronic properties and steric interactions .

Properties

IUPAC Name |

5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-10-3-6-12(7-4-10)23-16(19)15(21-22-23)17(24)20-11-5-8-14(25-2)13(18)9-11/h3-9H,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAGUIVOBOEZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , identified by its CAS number 951894-24-9 , is a member of the 1,2,3-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Molecular Characteristics

- Molecular Formula : CHClNO

- Molecular Weight : 357.8 g/mol

- Structure : The compound features a triazole ring, which is known for enhancing biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,2,3-triazole derivatives. For instance, compounds containing the triazole moiety have been shown to inhibit mitochondrial complex I, leading to reduced cancer cell proliferation and increased apoptosis. This mechanism has been linked to the presence of a toxicophore within the triazole structure that targets oxidative phosphorylation pathways in cancer cells .

Case Study: Inhibition of Mitochondrial Complex I

A study evaluated various triazole derivatives for their ability to inhibit mitochondrial complex I. The results indicated that modifications to the triazole ring significantly affected inhibitory potency. For example, specific substitutions enhanced binding affinity and selectivity towards cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it exhibits activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) analysis suggests that the presence of the triazole ring enhances BuChE inhibition compared to other structural analogs .

Comparative Inhibition Data

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound 5 (triazole derivative) | 31.8 | BuChE |

| Donepezil | 0.12 | AChE |

| Compound 7 (another triazole) | 0.13 | BuChE |

This table illustrates the competitive inhibition profiles of various compounds, indicating that certain triazole derivatives may outperform traditional inhibitors like donepezil in specific contexts .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with triazole compounds. The mechanism often involves disruption of microbial cell membranes or interference with critical metabolic pathways.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter metabolism and cancer cell energy production.

- Oxidative Stress Induction : By targeting mitochondrial functions, it promotes oxidative stress in cancer cells.

- Intermolecular Interactions : The presence of hydrogen bond donors and acceptors in its structure facilitates strong interactions with biological macromolecules .

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of 1,2,4-triazole compounds exhibit notable antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized novel derivatives and tested their efficacy against various microorganisms. The results demonstrated that certain triazole derivatives showed good to moderate activity against bacteria and fungi, suggesting potential for developing new antimicrobial agents .

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Triazole Derivative A | Moderate | Good |

| Triazole Derivative B | Good | Moderate |

Cytotoxicity Studies

The cytotoxic properties of triazole derivatives have also been explored in the context of cancer treatment. Hassan et al. (2014) investigated the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study found significant cytotoxic effects, indicating the potential therapeutic applications of these compounds in oncology .

| Compound | EAC Cell Inhibition (%) |

|---|---|

| Compound A | 75% |

| Compound B | 85% |

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited varying degrees of effectiveness, with some showing low Minimum Inhibitory Concentrations (MIC), indicating their potential as future antimicrobial agents .

Case Study 2: Anticancer Potential

Another significant study focused on the anticancer potential of triazole derivatives. The compounds were tested against multiple cancer cell lines, including SNB-19 and OVCAR-8. The results indicated that certain derivatives had high percent growth inhibition rates, highlighting their promise as anticancer therapeutics .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- 5-Amino vs.

- Carboxamide Substituent Effects: The 3-chloro-4-methoxyphenyl group (target) combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, balancing lipophilicity and polarity.

- R1 Group Variations :

- 4-Methylphenyl (target) offers moderate lipophilicity, while 4-fluorobenzyl () introduces electronegativity, altering binding kinetics .

Q & A

Q. What are the common synthetic routes for preparing 5-amino-N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what are the critical parameters influencing yield?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitutions. Key steps include:

- Triazole formation : Optimize stoichiometry of azide and alkyne precursors under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (DMF or acetonitrile) .

- Substituent introduction : Selective substitution at the triazole’s 1- and 4-positions using halogenated aryl groups under basic conditions (e.g., K₂CO₃ in DMSO). Critical parameters: Temperature control (60–80°C for CuAAC), solvent purity, and catalyst-to-substrate ratio. Yields depend on avoiding side reactions (e.g., over-alkylation) through slow reagent addition .

Q. How can researchers address solubility challenges associated with this compound in biological assays?

Low aqueous solubility is a known limitation. Methodological strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while minimizing cellular toxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 5-amino position to enhance solubility without disrupting triazole-mediated interactions .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons (6.5–8.5 ppm) and triazole carbons (145–155 ppm) are diagnostic .

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, employ the TWIN/BASF commands in SHELXL to model overlapping lattices .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (311.31 g/mol) and detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituent variations on biological activity?

- Substituent libraries : Synthesize derivatives with variations at the 3-chloro-4-methoxyphenyl and 4-methylphenyl groups. For example, replace Cl with F or Br to assess halogen effects on target affinity .

- Biological assays : Test inhibition constants (Ki) against target enzymes (e.g., kinases) and correlate with substituent electronic properties (Hammett σ values).

- Computational modeling : Perform docking simulations (AutoDock Vina) to predict binding poses and identify critical interactions (e.g., triazole-π stacking with active-site residues) .

Q. What advanced strategies are employed in refining the crystal structure of this compound using software like SHELXL, especially when dealing with twinned data or high-resolution datasets?

- Twinning refinement : Use the HKLF5 format in SHELXL to handle twinned data. Calculate the twin fraction (BASF parameter) iteratively and validate with R-factor convergence .

- High-resolution refinement : Apply anisotropic displacement parameters (ADPs) for non-H atoms and include hydrogen atoms in calculated positions. Use the SQUEEZE command to model disordered solvent .

- Validation tools : Check for overfitting with the R1/wR2 ratio and validate geometry using the IUCr’s CheckCIF .

Q. What methodologies are used to resolve contradictions between in vitro enzyme inhibition data and cellular activity assays for this compound?

- Assay conditions : Verify enzyme assay buffer pH and ionic strength, which may affect protonation states. Compare with cellular lysate conditions .

- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to confirm bioavailability. Low uptake may explain reduced cellular efficacy despite high in vitro potency .

- Metabolic stability : Test compound stability in cell culture media (e.g., via HPLC) to rule out rapid degradation .

Q. How can computational chemistry tools be integrated with experimental data to predict the binding modes of this compound with biological targets?

- Molecular docking : Generate ligand conformers (Open Babel) and dock into target active sites (PDB ID: e.g., 3ERT for kinases). Prioritize poses with favorable ΔG values (<-8 kcal/mol) .

- Molecular dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns to assess triazole interactions with conserved residues (e.g., hinge-region hydrogen bonds) .

- Mutagenesis validation : Compare computational predictions with experimental IC₅₀ shifts in mutant enzymes (e.g., Ala-scanning of key residues) .

Q. What considerations are critical when designing derivatives of this compound to improve metabolic stability without compromising target affinity?

- Metabolic soft spots : Replace labile groups (e.g., methoxy with trifluoromethoxy to block CYP450 oxidation) .

- Bioisosteric substitutions : Swap the 4-methylphenyl group with a 4-cyanophenyl group to maintain hydrophobicity while enhancing metabolic resistance .

- In vitro assays : Test derivatives in liver microsome stability assays (human/rat) and correlate half-life (t₁/₂) with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.